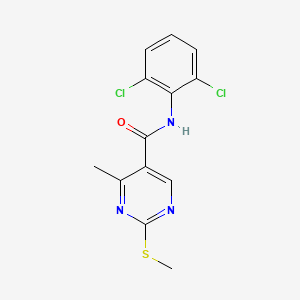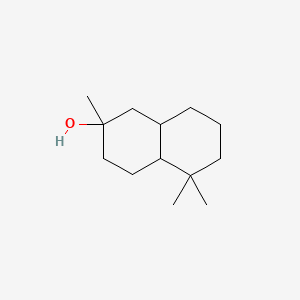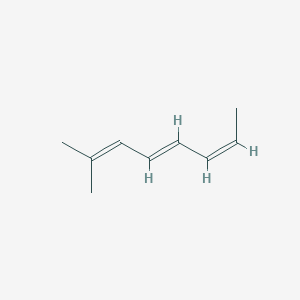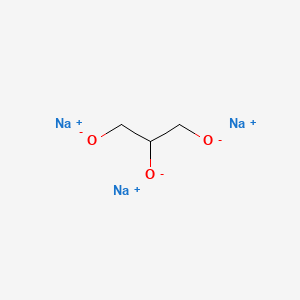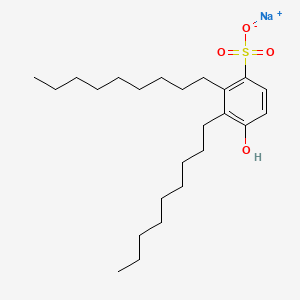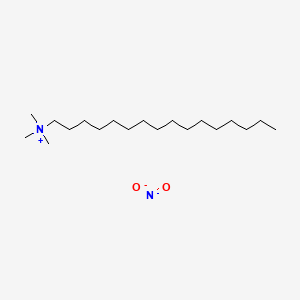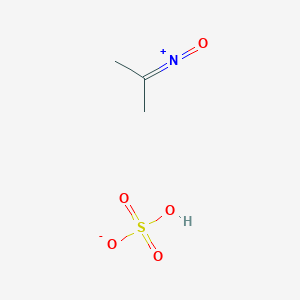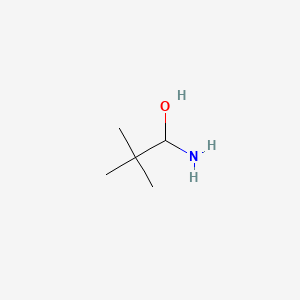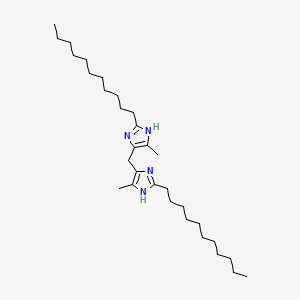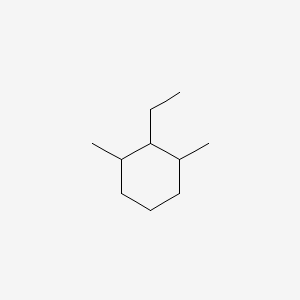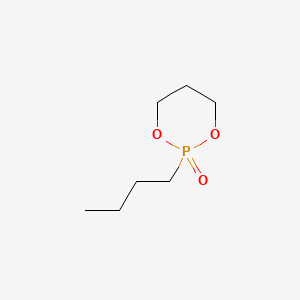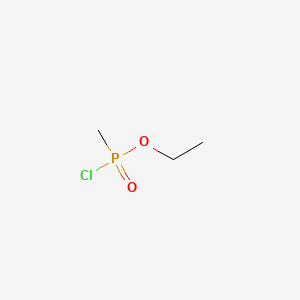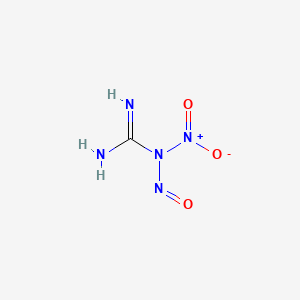
Guanidine, N-nitro-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Guanidine, N-nitro-N-nitroso- has numerous applications in scientific research. It is widely used as a mutagen in genetic studies to induce mutations in bacterial cells, which helps in understanding the mechanisms of mutagenesis and DNA repair . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological molecules .
Mecanismo De Acción
The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .
Comparación Con Compuestos Similares
Guanidine, N-nitro-N-nitroso- is similar to other nitroso compounds, such as N-methyl-N-nitroso-N-nitroguanidine and N-nitrosourea. it is unique in its specific reactivity and the types of DNA damage it induces . Other similar compounds include dimethylnitrosamine and ethylnitrosourea, which also have mutagenic and carcinogenic properties but differ in their chemical structures and reactivity .
Propiedades
Número CAS |
34225-54-2 |
|---|---|
Fórmula molecular |
CH3N5O3 |
Peso molecular |
133.07 g/mol |
Nombre IUPAC |
1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |
Clave InChI |
HMVYERAUBSAVAX-UHFFFAOYSA-N |
SMILES canónico |
C(=N)(N)N(N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


